2-[(E)-2-nitrovinyl]dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
Dibenzofuran, a related compound, is thermally robust with a convenient liquid range. It undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Reaction of dibenzofuran with butyl lithium results in di lithiation .
Physical and Chemical Properties Analysis
Dibenzofuran, a related compound, is a volatile white solid that is soluble in nonpolar organic solvents . It has a melting point of 81 to 85 °C and a boiling point of 285 °C .
Scientific Research Applications
Organic Synthesis Applications
- Iodine(III)-mediated Oxidative Cyclization : Shi-Chao Lu et al. (2012) demonstrated the synthesis of various 3-alkyl-2-nitrobenzo[b]furans via a hypervalent iodine-induced oxidative cyclization, showcasing an efficient route to functionalize 2-nitrobenzo[b]furans which are challenging to obtain through classical methods (Shi-Chao Lu, P. Zheng, & Gang Liu, 2012).
Optoelectronic Applications
- Highly Fluorescent Aryl-Vinyl Benzo[1,2-b:4,5-b′]difuran Derivatives : M. Bosiak et al. (2012) synthesized highly fluorescent aryl-vinyl benzo[1,2-b:4,5-b′]difuran derivatives for potential use in organic light-emitting devices (OLEDs), indicating their significance in optoelectronics (M. Bosiak et al., 2012).
Antimicrobial Activity
- Inhibitors of Mycobacterium tuberculosis : Thirumal Yempala et al. (2014) developed novel dibenzo[b,d]furan-1,2,3-triazole conjugates as potent inhibitors of Mycobacterium tuberculosis, showcasing the compound's application in addressing bacterial infections (Thirumal Yempala et al., 2014).
Organic Electronics
- Hole Blocking Materials for OLEDs : So-Hong Hong et al. (2020) designed new hole blocking materials based on asymmetrically difunctionalized dibenzo[b,d]furan for high-performance phosphorescent OLEDs, highlighting its utility in the development of advanced organic electronic devices (So-Hong Hong et al., 2020).
Properties
IUPAC Name |
2-[(E)-2-nitroethenyl]dibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-15(17)8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)18-14/h1-9H/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCFLFPOBKFSMA-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.